6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Kinase Inhibition Structure-Activity Relationship Chemical Biology

The compound 6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448076-41-2, molecular formula C14H9F3N3O) is a synthetic organic molecule belonging to the pyrrolo[3,4-d]pyrimidine class of fused heterocycles. This core scaffold is widely recognized in medicinal chemistry as a privileged structure for the development of ATP-competitive kinase inhibitors, with demonstrated activity against targets such as CDK2, ERK1/2, and EGFR.

Molecular Formula C14H10F3N3O
Molecular Weight 293.249
CAS No. 1448076-41-2
Cat. No. B2762764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1448076-41-2
Molecular FormulaC14H10F3N3O
Molecular Weight293.249
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C14H10F3N3O/c15-14(16,17)11-3-1-2-9(4-11)13(21)20-6-10-5-18-8-19-12(10)7-20/h1-5,8H,6-7H2
InChIKeyBGVREHWSFBMLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(Trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448076-41-2): Structural Identity and Class Membership


The compound 6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448076-41-2, molecular formula C14H9F3N3O) [1] is a synthetic organic molecule belonging to the pyrrolo[3,4-d]pyrimidine class of fused heterocycles. This core scaffold is widely recognized in medicinal chemistry as a privileged structure for the development of ATP-competitive kinase inhibitors, with demonstrated activity against targets such as CDK2, ERK1/2, and EGFR [2]. The specific substitution pattern features a 3-(trifluoromethyl)benzoyl group appended to the 6-position of the partially saturated pyrrole ring, distinguishing it from other regioisomeric analogs where the -CF3 group is at the 2- or 4-position of the benzoyl ring [3].

Why 6-[3-(Trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Cannot Be Interchanged with Other Pyrrolo[3,4-d]pyrimidines


Generically substituting one pyrrolo[3,4-d]pyrimidine derivative for another is not scientifically valid due to the profound impact of peripheral substituent identity and position on both target binding and physiochemical properties. Patents from the class explicitly state that variations in aryl substitution on the 6-benzoyl group are critical determinants of kinase selectivity, cellular potency, and ADME profiles [1]. For instance, the mere translocation of a -CF3 group from the 3-position (meta) to the 4-position (para) on the benzoyl ring creates a distinct chemical entity with a different CAS number and, based on established medicinal chemistry principles, is expected to exhibit altered biological activity [2]. Without direct comparative data, the assumption of interchangeability carries a high risk of experimental failure in target engagement, solubility, or metabolic stability.

Quantitative Differentiation Evidence for 6-[3-(Trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Against Its Closest Analogs


Comparative Binding Affinity Versus Regioisomeric Analogs for CDK2

A direct head-to-head comparison of the target compound (3-CF3-substituted benzoyl) with its 4-CF3-substituted regioisomer (CAS 1448036-13-2) or the unsubstituted 6-benzoyl parent derivative for CDK2 binding affinity is not available in the public domain. A BindingDB entry for a structurally distinct pyrrolo[3,4-d]pyrimidine (BDBM50444936) reported a weak CDK2 Kd of 2.40E+3 nM and a Ki of 2.80E+3 nM [1], establishing a baseline affinity for this scaffold. The 3-CF3 substituent on the target compound is hypothesized, based on class-level inference from 6-substituted pyrrolo[3,4-d]pyrimidine patents, to enhance target engagement compared to the unsubstituted analog, but no quantitative evidence exists to confirm this hypothesis for CDK2 [2].

Kinase Inhibition Structure-Activity Relationship Chemical Biology

Differential Physicochemical and Purity Profile for High-Throughput Screening Suitability

The target compound has a specified molecular weight of 293.249 g/mol [1], which is lower than its 3,5-bis(trifluoromethyl)benzoyl analog (ChemBase ID 861001, MW = 389.3 g/mol) [2] and its 2-tert-butyl-4-(trifluoromethyl)benzoyl analog (MW = 349.3 g/mol) . This lower molecular weight results in a lower total polar surface area and reduced number of rotatable bonds, which, by class-level inference based on Lipinski's Rule of Five, predicts superior solubility and permeability compared to these bulkier analogs. However, direct comparative solubility or permeability measurements are absent. Purity data for the target compound is also not publicly available from non-excluded sources, unlike many vendor-registered building blocks that specify >95% purity by HPLC.

Compound Library Procurement Drug Discovery Physicochemical Profiling

Synthetic Tractability and Scaffold Diversification Potential

The 6-benzoyl substitution pattern on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core provides a distinct synthetic handle for diversification compared to analogs with substitution on the pyrimidine ring (e.g., at the 2- or 4-position). Patents on pyrrolo[3,4-d]pyrimidine synthesis describe the reaction of a β-amino-pyrrole derivative with various reagents to construct the pyrimidine ring [1]. When the benzoyl group is pre-installed, it allows for late-stage functionalization at other positions on the core, whereas analogs with a free 6-position (like the 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine available from Sigma-Aldrich [2]) require additional amide coupling steps. The presence of the 3-CF3 group provides a spectroscopic handle (19F NMR) for reaction monitoring that is absent in non-fluorinated analogs.

Medicinal Chemistry Synthetic Methodology Chemical Biology Tool

Appropriate Application Scenarios for 6-[3-(Trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Based on Available Evidence


Fragment-Based Lead Discovery and Physicochemical Optimization Programs

The relatively low molecular weight (293.2 g/mol) of this compound, as established in Section 3, positions it as a suitable starting point for fragment-based drug discovery. Medicinal chemists can use it to explore the 6-benzoyl pyrrolo[3,4-d]pyrimidine substructure's contribution to kinase binding before adding further substitution that increases mass. The 3-CF3 group offers a 19F NMR handle for monitoring target engagement in fragment screening campaigns [1], a feature absent in non-fluorinated core scaffolds.

Scaffold Diversification for Kinase Selectivity Studies

The pre-functionalized 6-position on this building block allows rapid parallel synthesis of 2,4-disubstituted analogs, as discussed in the synthetic tractability evidence [2]. A researcher can quickly generate a library of compounds with varied pyrimidine substitution to screen for selective inhibition within the CDK or MAPK kinase families, using the fixed 3-CF3-benzoyl group to maintain the core's orientation in the ATP-binding site.

Rigorous Procurement with Upfront Quality Control for Critical Biological Assays

Given the complete absence of public purity and solubility data for this specific compound (Section 3), a responsible procurement strategy requires the purchasing lab to request a certificate of analysis from the vendor and perform in-house QC by HPLC and NMR before use in any cellular assay. This precaution is especially critical because the closest available comparator, a related pyrrolo[3,4-d]pyrimidine from BindingDB, showed weak CDK2 affinity (Kd = 2,400 nM) [3], indicating that impurities or degradation products could confound assay results.

Chemical Probe Development for Target Validation

The compound's unique 3-(trifluoromethyl)benzoyl substitution pattern distinguishes it from the more common 4-CF3 or 3,5-bis-CF3 analogs. This structural uniqueness, while currently unsupported by differential potency data, makes it a valuable tool compound for initial target validation studies where a chemically distinct inhibitor is required to confirm on-target effects independently of off-target liabilities associated with other chemotypes. Any conclusions drawn from its use must be carefully caveated until quantitative selectivity data is generated.

Quote Request

Request a Quote for 6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.